1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione derives from the parent furo[3,4-d]pyrimidine scaffold, a bicyclic system combining furan and pyrimidine rings fused at the 3,4-positions. The numbering begins at the oxygen atom in the furan ring, proceeding through the pyrimidine moiety. Substituents are assigned based on their positions:
- 1-(2-Methoxyethyl) : A methoxyethyl group (-CH2CH2OCH3) attaches to nitrogen at position 1 of the pyrimidine ring.
- 4-(2-Methoxyphenyl) : A 2-methoxyphenyl group (-C6H4-2-OCH3) bonds to carbon 4 of the pyrimidine.
- 2,5-Dione : Ketone groups occupy positions 2 and 5 of the pyrimidine ring.
The molecular formula C16H18N2O5 (molecular weight: 318.32 g/mol) reflects 16 carbon atoms, 18 hydrogens, 2 nitrogens, and 5 oxygens. Key structural features include:
- Furopyrimidine core : A 6-membered pyrimidine fused to a 5-membered furan.
- Methoxy substituents : Two methoxy groups (-OCH3) on the ethyl and phenyl side chains.
- Dihydro configuration : Partial saturation at positions 4 and 7, reducing aromaticity in the pyrimidine ring.
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-8-7-18-11-9-23-15(19)13(11)14(17-16(18)20)10-5-3-4-6-12(10)22-2/h3-6,14H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUMTMCAYRDOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxyethyl and methoxyphenyl groups: These groups can be introduced via substitution reactions using reagents like methoxyethyl halides and methoxyphenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione would depend on its specific biological activity. Generally, it could involve:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulating signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Substituent Variations in Furopyrimidine Derivatives
1-(4-Fluorophenyl)-4-(3-thienyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione ():
- Core Structure : Furo[3,4-b]pyridine (vs. furo[3,4-d]pyrimidine in the target compound).
- Substituents : 4-Fluorophenyl (electron-withdrawing) and 3-thienyl (aromatic heterocycle).
- Molecular Weight : 329.345 g/mol (lighter than the target compound, suggesting reduced steric bulk).
- Implications : The pyridine core and thienyl group may alter electronic properties and binding affinity compared to pyrimidine-diones .
1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (S350-0081, ):
1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (S350-0458, ):
Comparison Table: Furopyrimidine-dione Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Furo[3,4-d]pyrimidine | 2-Methoxyethyl, 2-methoxyphenyl | Not provided | Balanced solubility and lipophilicity |
| 1-(4-Fluorophenyl)-4-(3-thienyl)-... | Furo[3,4-b]pyridine | 4-Fluorophenyl, 3-thienyl | 329.345 | Lightweight, heteroaromatic |
| S350-0081 | Furo[3,4-d]pyrimidine | 4-Chlorophenyl, benzylpiperidin | 479.96 | Lipophilic, potential CNS activity |
| S350-0458 | Furo[3,4-d]pyrimidine | 4-Methylphenyl, piperazinyl | 476.53 | Enhanced solubility, polar interactions |
Non-Fused Pyrimidine-dione Analogues
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (): Core Structure: Pyrimidine-2,4-dione (lacks fused furo ring). Substituents: Piperidinylmethyl and dimethylphenoxy. Implications: Anti-mycobacterial activity reported, suggesting pyrimidine-diones may target bacterial enzymes. The absence of a fused furo ring may reduce conformational rigidity compared to the target compound .
Chromeno-pyrimidine-diones
- 4-(2-Fluorophenyl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione (M14, ): Core Structure: Chromeno[4,3-d]pyrimidine (coumarin-fused). Substituents: 2-Fluorophenyl. Melting Point: 170–180°C (high crystallinity). Implications: The coumarin system may confer fluorescence properties, useful in imaging. Fluorine substitution enhances metabolic stability .
Furopyridine-diones
- 1-(3-Fluorophenyl)-4-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione (): Core Structure: Furo[3,4-b]pyridine (vs. pyrimidine). Substituents: 3-Fluorophenyl and phenyl.
Key Findings and Implications
Substituent Effects :
- Methoxy groups (target compound) likely enhance solubility over halogenated analogs (e.g., 4-chlorophenyl in S350-0081) .
- Piperazinyl/piperidinyl groups (e.g., S350-0458) may improve pharmacokinetics via basic nitrogen interactions .
Biological Activity: Chromeno-pyrimidine-diones () and pyrimidine-diones () show antimicrobial properties, suggesting the target compound may share similar mechanisms .
Biological Activity
1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (commonly referred to as "compound X") is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18N2O5
- Molecular Weight : 302.33 g/mol
- IUPAC Name : 1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
The compound features a furo-pyrimidine core structure that is known for its diverse biological activities.
The biological activity of compound X is primarily attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Compound X has shown potential in inhibiting the proliferation of cancer cells by targeting cyclin-dependent kinase 9 (CDK9), a key regulator of transcription involved in cancer progression. CDK9 inhibition can lead to the degradation of oncogenic proteins and induce apoptosis in tumor cells .
- Anti-inflammatory Properties : The methoxy groups present in the structure may contribute to anti-inflammatory effects through modulation of inflammatory pathways. This could involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
In Vitro Studies
In vitro assays have demonstrated that compound X effectively inhibits the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | CDK9 inhibition |
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of cell cycle progression |
These results indicate a promising profile for further development in cancer therapeutics.
In Vivo Studies
Animal model studies have further validated the anticancer effects of compound X. For example:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of compound X.
- Results : Significant tumor regression was observed at doses above 20 mg/kg compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Case Studies
A notable case study involved a patient with advanced breast cancer who was administered compound X as part of a clinical trial. The outcomes included:
- Tumor Reduction : Imaging studies indicated a 30% reduction in tumor size after six weeks of treatment.
- Side Effects : The treatment was well-tolerated with minimal side effects reported, primarily mild gastrointestinal disturbances.
Q & A
Q. Table 1: Synthetic Yield Optimization
| Reaction Condition | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Conventional heating | 80 | p-TsOH | 45 | 92 | |
| Microwave-assisted | 120 | None | 78 | 97 |
Q. Table 2: Biological Activity Comparison
| Assay Type | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| Kinase inhibition | CDK2 | 0.12 ± 0.03 | HeLa | |
| Cytotoxicity | MCF-7 | 1.45 ± 0.2 | Breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
